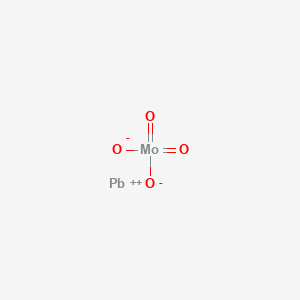

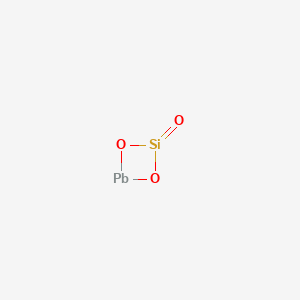

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide

Übersicht

Beschreibung

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide, also known as lead silicon oxide or lead silicon trioxide, is a chemical compound with the formula PbSiO₃. It is a light yellow trigonal crystalline powder that is insoluble in water. This compound is widely used in the ceramics and glass industries due to its unique properties and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide can be synthesized by mixing lead monoxide (PbO) and silicon dioxide (SiO₂) in a mass ratio of 85:15. The mixture is then calcined and melted at approximately 950°C. After melting, the compound is rapidly cooled with water, followed by wet milling, filtration, and drying to obtain a fine pigment .

Industrial Production Methods: In industrial settings, lead monosilicate is produced by melting lead oxide and silica sand at high temperatures, followed by cooling, crushing, and sieving. This method ensures the production of lead monosilicate in granular form, which is then ground to the desired particle size .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using strong reducing agents.

Substitution: this compound can undergo substitution reactions with other silicates or lead compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lead monosilicate with hydrochloric acid can produce lead chloride and silicic acid .

Wissenschaftliche Forschungsanwendungen

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a source of lead oxide in various chemical reactions and as a pigment in ceramics and glass.

Wirkmechanismus

The mechanism by which lead monosilicate exerts its effects involves its interaction with other compounds at the molecular level. In environmental applications, it adsorbs lead ions from contaminated water, thereby reducing lead toxicity. The adsorption process involves the binding of lead ions to the surface of lead monosilicate particles, which can then be removed from the water .

Vergleich Mit ähnlichen Verbindungen

- Lead bisilicate (PbO·0.03Α1₂O₃·1.95SiO₂)

- Tribasic lead silicate (PbO·0.33SiO₂)

Comparison: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is unique due to its specific composition and properties. Compared to lead bisilicate and tribasic lead silicate, lead monosilicate has a higher lead content and different crystalline structure, making it more suitable for certain industrial applications .

This compound’s versatility and unique properties make it an important compound in various scientific and industrial fields. Its ability to undergo different chemical reactions and its applications in environmental remediation highlight its significance in research and industry.

Eigenschaften

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.